ROS-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

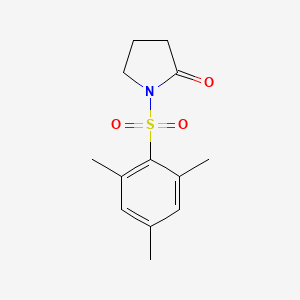

1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-9-7-10(2)13(11(3)8-9)18(16,17)14-6-4-5-12(14)15/h7-8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVXZHJFRFIKQMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ROS-IN-1: A Technical Guide to a Novel Mitochondrial ROS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ROS-IN-1, a recently identified small molecule inhibitor of mitochondrial reactive oxygen species (ROS). This compound, also referred to as Compound 40, has demonstrated the ability to reduce mitochondrial ROS production, a key factor in a variety of cellular processes and pathological conditions. This document details the known chemical properties, mechanism of action, and available quantitative data for this compound. Furthermore, it provides detailed experimental protocols for the synthesis and evaluation of this compound and visual representations of its implicated signaling pathways and experimental workflows.

Introduction

Mitochondria are the primary source of cellular reactive oxygen species (ROS), which are byproducts of aerobic respiration. While ROS play a role in cellular signaling, their overproduction can lead to oxidative stress, cellular damage, and the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the development of specific inhibitors of mitochondrial ROS production is of significant interest for therapeutic intervention. This compound has emerged as a promising tool for studying the role of mitochondrial ROS and as a potential lead compound for drug development.

Chemical Properties and Structure

This compound is a pyrazole carboxamide derivative. Its chemical identity is established through its CAS Number and molecular formula.

| Property | Value |

| IUPAC Name | N-(4-(tert-butyl)phenyl)-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide |

| Synonyms | This compound, Compound 40 |

| CAS Number | 298193-11-0 |

| Molecular Formula | C20H20ClN3O |

| Molecular Weight | 353.85 g/mol |

Mechanism of Action

Based on the available patent literature, this compound is designed to modulate mitochondrial metabolism and, consequently, the production of reactive oxygen species. While the precise molecular target within the mitochondrial electron transport chain has not been explicitly detailed in publicly available literature, its function as a mitochondrial ROS inhibitor suggests that it likely interacts with one of the major ROS-producing sites, such as Complex I or Complex III.

The general mechanism of mitochondrial ROS production and the potential intervention point for an inhibitor like this compound are depicted in the following signaling pathway diagram.

Caption: Mitochondrial ROS Production and Inhibition Pathway.

Quantitative Data

A key piece of quantitative data available for this compound comes from a study where it was identified as "Compound 40". This study demonstrated its efficacy in reducing ROS levels.

| Compound | Assay | Result | Reference |

| This compound (Compound 40) | Reduction of mitochondrial ROS production | 25.1% reduction | [1] |

Further quantitative data, such as IC50 values for specific mitochondrial complexes, are not yet publicly available in peer-reviewed literature but may be detailed in the referenced patent.

Experimental Protocols

Synthesis of this compound (N-(4-(tert-butyl)phenyl)-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide)

The synthesis of pyrazole carboxamide derivatives like this compound generally involves a multi-step process. A general synthetic route, as inferred from related literature, is outlined below.

Workflow for Synthesis:

Caption: General Synthesis Workflow for Pyrazole Carboxamides.

Detailed Steps (General Procedure):

-

Pyrazole Ring Formation: A substituted hydrazine (e.g., 4-chlorophenylhydrazine) is reacted with a β-ketoester to form the pyrazole ring. This is a standard Hantzsch-type pyrazole synthesis.

-

Saponification: The resulting pyrazole ester is hydrolyzed, typically using a base like sodium hydroxide, to yield the corresponding carboxylic acid.

-

Amide Coupling: The pyrazole carboxylic acid is then coupled with the desired amine (e.g., 4-(tert-butyl)aniline) using a standard peptide coupling reagent such as HATU or EDC/HOBt to form the final amide product, this compound.

Note: The precise reagents, solvents, and reaction conditions would be detailed in the patent US20140128352A1.

Measurement of Mitochondrial ROS Production

The reduction of mitochondrial ROS by this compound can be quantified using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Experimental Workflow for ROS Measurement:

Caption: Workflow for Measuring Mitochondrial ROS Inhibition.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HEK293, HepG2) in a suitable multi-well plate.

-

Treat cells with varying concentrations of this compound (dissolved in DMSO) for a predetermined time. Include a vehicle control (DMSO only).

-

-

Staining with DCFH-DA:

-

Prepare a fresh working solution of DCFH-DA (e.g., 10 µM in serum-free media).

-

Wash the cells with warm PBS or serum-free media.

-

Incubate the cells with the DCFH-DA working solution for 30-60 minutes at 37°C in the dark.

-

-

Induction of Mitochondrial ROS:

-

(Optional but recommended for specific mitochondrial ROS measurement) After DCFH-DA loading, wash the cells and treat with a known mitochondrial ROS inducer, such as Antimycin A (Complex III inhibitor) or Rotenone (Complex I inhibitor), in the presence of this compound.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or visualize and quantify using a fluorescence microscope.

-

-

Data Analysis:

-

Normalize the fluorescence intensity to the number of cells or protein concentration.

-

Calculate the percentage reduction in ROS levels in this compound treated cells compared to the vehicle control.

-

Conclusion

This compound is a novel and valuable tool for the study of mitochondrial ROS. Its identification as a specific inhibitor opens avenues for investigating the intricate roles of mitochondrial ROS in health and disease. Further characterization of its precise molecular target and in vivo efficacy will be crucial for its development as a potential therapeutic agent. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development.

References

The Discovery and Development of ROS-IN-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ROS-IN-1 is a recently identified small molecule inhibitor of mitochondrial reactive oxygen species (ROS). It has garnered attention within the research community for its potential in modulating cellular metabolism and mitigating oxidative stress. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental protocols associated with this compound, also referred to in patent literature as Compound 40.

Discovery and Development

This compound was first disclosed in a patent by Martin D. and colleagues, titled "Compounds and methods for modulating mitochondrial metabolism and reactive oxygen species production"[1]. The invention describes a series of compounds, including this compound (Compound 40), designed to inhibit the production of mitochondrial ROS. While the full developmental history is contained within the patent, commercial availability of this compound from various suppliers indicates its utility as a research tool for studying the roles of mitochondrial ROS in cellular physiology and pathology.

The chemical structure of this compound is defined by the SMILES string CC1=CC(C)=C(C(C)=C1)S(=O)(=O)N1CCCC1=O, corresponding to the chemical name N-(2,4,5-trimethylphenyl)sulfonyl-2-pyrrolidinone.

Mechanism of Action

This compound functions as a mitochondrial ROS inhibitor. Mitochondria, the primary sites of cellular respiration, are also a major source of endogenous ROS. Specifically, the electron transport chain (ETC) can leak electrons, which then react with molecular oxygen to form superoxide radicals (O₂⁻•), a primary ROS. This process is particularly prominent at Complex I and Complex III of the ETC. An overproduction of mitochondrial ROS can lead to oxidative stress, damaging cellular components such as DNA, lipids, and proteins, and has been implicated in a wide range of diseases.

While the precise molecular target of this compound within the mitochondria has not been fully elucidated in publicly available literature, its described function is to reduce the overall output of mitochondrial ROS. One vendor reports that this compound (Compound 40) can reduce ROS production by 25.1%[1]. The specific conditions and assay used to determine this value are detailed in the originating patent. Inhibitors of mitochondrial ROS can act through various mechanisms, including direct scavenging of ROS, inhibition of ROS-producing enzymes within the ETC, or by modulating mitochondrial metabolism to reduce electron leakage.

Quantitative Data

The publicly available quantitative data for this compound is currently limited. The primary reported value is a 25.1% reduction in ROS production[1]. For more detailed quantitative data, such as IC50 or Ki values for mitochondrial ROS inhibition, researchers are directed to the primary patent literature.

Table 1: Quantitative Data for this compound

| Parameter | Value | Source |

| Reduction in ROS Production | 25.1% | [1] |

Signaling Pathways

Mitochondrial ROS are integral components of cellular signaling, and their modulation by inhibitors like this compound can impact various pathways. Key signaling cascades influenced by cellular redox state include:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling: ROS can act as second messengers in the NF-κB pathway, which is a critical regulator of inflammation, immunity, and cell survival.

-

Nrf2 (Nuclear factor erythroid 2-related factor 2) Signaling: This pathway is the master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of numerous antioxidant and cytoprotective genes.

-

PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Signaling: This pathway is central to cell growth, proliferation, and survival. ROS can modulate PI3K/Akt signaling at multiple levels, influencing cell fate.

The following diagrams illustrate the general interplay between mitochondrial ROS and these key signaling pathways.

Caption: this compound inhibits mitochondrial ROS, which can activate the NF-κB signaling pathway.

Caption: this compound's inhibition of ROS can modulate the Nrf2 antioxidant response pathway.

Caption: Mitochondrial ROS, inhibited by this compound, can modulate the PI3K/Akt signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of mitochondrial ROS inhibitors like this compound.

MitoSOX Red Assay for Mitochondrial Superoxide Detection

This assay is used to specifically detect superoxide in the mitochondria of live cells.

Materials:

-

MitoSOX Red reagent

-

Dimethyl sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Cell culture medium

-

Black, clear-bottom 96-well plates

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.

-

Preparation of MitoSOX Red Working Solution: Prepare a stock solution of MitoSOX Red in DMSO. Immediately before use, dilute the stock solution in pre-warmed HBSS or cell culture medium to the desired final concentration (typically 1-5 µM).

-

Cell Treatment: Remove the culture medium from the cells and wash once with pre-warmed HBSS. Add the this compound or vehicle control at the desired concentrations to the cells in fresh culture medium and incubate for the desired time.

-

Staining: Remove the treatment medium and add the MitoSOX Red working solution to each well. Incubate the plate at 37°C for 10-30 minutes, protected from light.

-

Washing: Remove the MitoSOX Red working solution and wash the cells three times with pre-warmed HBSS.

-

Measurement: Add pre-warmed HBSS to each well. Measure the fluorescence using a fluorescence microscope (Excitation/Emission: ~510/580 nm) or a fluorescence plate reader.

Caption: Workflow for the MitoSOX Red assay to measure mitochondrial superoxide.

Amplex Red Assay for Hydrogen Peroxide Detection

This assay is used to detect the release of hydrogen peroxide (H₂O₂) from cells or isolated mitochondria.

Materials:

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

DMSO

-

Reaction buffer (e.g., Krebs-Ringer-phosphate-glucose buffer)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Preparation of Amplex Red/HRP Working Solution: Prepare a stock solution of Amplex Red in DMSO. On the day of the experiment, prepare a working solution containing Amplex Red (e.g., 50 µM) and HRP (e.g., 0.1 U/mL) in the reaction buffer. Protect the solution from light.

-

Cell/Mitochondria Preparation: Prepare a suspension of cells or isolated mitochondria in the reaction buffer.

-

Assay Initiation: In a 96-well black microplate, add the cell/mitochondrial suspension. Add this compound or vehicle control. To initiate the reaction, add the Amplex Red/HRP working solution.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Measurement: Measure the fluorescence using a fluorescence plate reader (Excitation/Emission: ~530-560/590 nm).

References

An In-depth Technical Guide to the ROS1 Kinase: Target Protein and Inhibitor Binding

A Note on Terminology: The term "ROS-IN-1" does not correspond to a recognized molecular entity in current scientific literature. This guide proceeds on the assumption that the query pertains to inhibitors of the ROS1 (c-ros oncogene 1) protein , a critical target in cancer therapy.

Executive Summary

The ROS1 proto-oncogene encodes a receptor tyrosine kinase (RTK) that has emerged as a significant therapeutic target, particularly in non-small cell lung cancer (NSCLC).[1][2] Chromosomal rearrangements involving the ROS1 gene lead to the formation of fusion proteins with constitutively active kinase domains.[1][3] This aberrant signaling drives oncogenesis by promoting uncontrolled cell proliferation and survival through various downstream pathways.[4][5] Consequently, inhibiting the ROS1 kinase domain has become a cornerstone of therapy for patients with ROS1-positive malignancies.[6][7] This document provides a comprehensive technical overview of the ROS1 protein, the architecture of its inhibitor binding site, quantitative data for key inhibitors, detailed experimental protocols for its study, and a visualization of its core signaling pathways.

The ROS1 Target Protein

ROS1 is a type I transmembrane protein belonging to the insulin receptor family of RTKs.[4][8] The full-length protein consists of a large extracellular domain, a single-pass transmembrane segment, and an intracellular region containing the catalytically active tyrosine kinase domain.[4][9] While the precise physiological function of wild-type ROS1 is not fully elucidated, it is understood to play roles in cell differentiation and development.[2][5]

In cancer, the oncogenic potential of ROS1 is unleashed through genetic rearrangements that fuse the C-terminal portion of ROS1, containing the entire kinase domain, to various N-terminal partner proteins (e.g., CD74, SDC4, EZR).[9][10] These fusion events, often driven by the partner gene's promoter, lead to overexpression and constitutive, ligand-independent activation of the kinase.[1][10] This relentless kinase activity is the primary driver of the malignant phenotype in ROS1-rearranged cancers.[3]

Inhibitor Binding Site and Mechanism

The therapeutic efficacy of ROS1 inhibitors relies on their ability to bind within the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates.[11] This site is a cleft located between the N-terminal and C-terminal lobes of the kinase domain.[11]

Key features of the ROS1 inhibitor binding site include:

-

Hinge Region: Inhibitors typically form critical hydrogen bonds with the backbone of the hinge region (residue M2029) of ROS1, mimicking the interaction of the adenine moiety of ATP.[12]

-

Gatekeeper Residue: The "gatekeeper" residue (L2026) controls access to a hydrophobic pocket deeper within the ATP binding site.[11] The size of this residue influences the selectivity of inhibitors.

-

Solvent Front: The G2032 residue is located at the solvent-exposed front of the binding pocket.[11] This site is critical, as mutations here, most notably the G2032R substitution, can confer resistance to first-generation inhibitors like crizotinib by sterically hindering drug binding.[11][13][14] Next-generation inhibitors such as repotrectinib and lorlatinib were specifically designed to accommodate this and other resistance mutations.[15][16]

The binding of an inhibitor locks the kinase in an inactive conformation, thereby abrogating the downstream signaling cascades that promote tumor growth and survival.

Quantitative Data for ROS1 Inhibitors

The activity of ROS1 inhibitors is quantified through both preclinical potency assays and clinical efficacy metrics.

Table 1: Preclinical Potency of Selected ROS1 Kinase Inhibitors

| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |

| Crizotinib | Cell-based | CD74-ROS1 | Not specified | [13] |

| Cabozantinib | Cell-based | CD74-ROS1 | 1.1 | [13] |

| Foretinib | Cell-based | CD74-ROS1 | 1.8 | [13] |

| Lorlatinib | Cell-based | CD74-ROS1 | Not specified | [13] |

| Entrectinib | Cell-based | CD74-ROS1 | Not specified | [13] |

| Repotrectinib | Cell-based | ROS1 (WT) | Potent activity | [17] |

| Repotrectinib | Cell-based | ROS1 (G2032R) | Potent activity | [17] |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Clinical Efficacy of FDA-Approved ROS1 Inhibitors in NSCLC

| Inhibitor | Clinical Trial Phase | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| Crizotinib | Phase 1 (expansion) | ROS1+ NSCLC | 72% | 19.2 months | [18] |

| Entrectinib | Integrated (Ph 1/2) | ROS1+ NSCLC (TKI-naïve) | 77% | 19.0 months | [18][19] |

| Repotrectinib | Phase 1/2 | ROS1+ NSCLC (TKI-naïve) | 79% | 35.7 months | [15] |

| Repotrectinib | Phase 1/2 | ROS1+ NSCLC (pre-treated) | 38% | 9.0 months | [15] |

| Lorlatinib | Phase 1/2 | ROS1+ NSCLC (TKI-naïve) | 62% | 21.0 months | [14][20] |

| Lorlatinib | Phase 1/2 | ROS1+ NSCLC (Crizotinib pre-treated) | 35% | 8.5 months | [20] |

| Taletrectinib | Phase 2 | ROS1+ NSCLC (TKI-naïve) | 85-90% | >12 months (duration) | [21] |

ORR represents the percentage of patients whose tumors shrink by a predefined amount. PFS is the length of time during and after treatment that a patient lives with the disease without it getting worse.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescent)

This assay quantifies the enzymatic activity of the ROS1 kinase domain by measuring ATP consumption.

Methodology:

-

Reagents: Purified recombinant ROS1 kinase domain (e.g., amino acids 1883-2347), a suitable kinase substrate (e.g., IGF-1Rtide), ATP, kinase assay buffer, and a luminescent ADP detection kit (e.g., ADP-Glo™).[8]

-

Procedure: a. Prepare a serial dilution of the test inhibitor in DMSO. b. In a 96-well plate, add the ROS1 enzyme, the substrate, and the test inhibitor at various concentrations. c. Initiate the kinase reaction by adding a defined concentration of ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for ATP-to-ADP conversion. e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which converts ADP to ATP and generates a light signal via a luciferase reaction. f. Read the luminescence on a microplate reader.

-

Data Analysis: The luminescence signal is inversely proportional to the ROS1 kinase activity. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the real-time binding affinity and kinetics (association and dissociation rates) between an inhibitor and the ROS1 protein.[22][23]

Methodology:

-

Immobilization: Covalently immobilize the purified ROS1 kinase domain onto the surface of a sensor chip (e.g., via amine coupling).[23]

-

Interaction Analysis: a. Flow a running buffer over the sensor surface to establish a stable baseline. b. Inject a series of concentrations of the test inhibitor (analyte) over the immobilized ROS1 protein (ligand).[22] c. Monitor the change in the refractive index at the surface, which is proportional to the mass of analyte binding to the ligand. This generates an association curve. d. After the injection, flow the running buffer over the chip to monitor the dissociation of the inhibitor from the ROS1 protein, generating a dissociation curve.

-

Data Analysis: Fit the association and dissociation curves to a kinetic binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates a higher binding affinity.

Cell-Based Proliferation Assay

This assay assesses the ability of an inhibitor to suppress the growth of cancer cells driven by a ROS1 fusion protein.

Methodology:

-

Cell Lines: Use an engineered cell line (e.g., Ba/F3) that is dependent on a specific ROS1 fusion (e.g., CD74-ROS1) for survival and proliferation.[13]

-

Procedure: a. Seed the ROS1-dependent cells in a 96-well plate. b. Treat the cells with a range of concentrations of the test inhibitor. c. Incubate the cells for a period of 72 hours. d. Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Normalize the viability data to untreated control cells. Plot the percentage of viability against the inhibitor concentration and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizations

ROS1 Signaling Pathway

Caption: Downstream signaling pathways activated by oncogenic ROS1 fusion proteins.

Experimental Workflow for ROS1 Inhibitor Screening

Caption: A typical workflow for identifying and characterizing novel ROS1 inhibitors.

References

- 1. Gene - ROS1 [maayanlab.cloud]

- 2. ROS1 - Wikipedia [en.wikipedia.org]

- 3. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]

- 4. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomarker.onclive.com [biomarker.onclive.com]

- 6. ROS1 Kinase Inhibitors for Molecular-Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Acquired Resistance to Crizotinib from a Mutation in CD74–ROS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pnas.org [pnas.org]

- 14. Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jwatch.org [jwatch.org]

- 16. zailaboratory.com [zailaboratory.com]

- 17. Repotrectinib exhibits potent anti-tumor activity in treatment-naive and solvent-front-mutant ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. news.cuanschutz.edu [news.cuanschutz.edu]

- 20. ilcn.org [ilcn.org]

- 21. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]

- 22. youtube.com [youtube.com]

- 23. bioradiations.com [bioradiations.com]

The Dual Role of Reactive Oxygen Species in Cellular Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive Oxygen Species (ROS), once considered merely as toxic byproducts of cellular metabolism, are now recognized as critical signaling molecules involved in a myriad of cellular processes.[1][2] This technical guide provides a comprehensive overview of the multifaceted role of ROS in cellular signaling, with a particular focus on their impact on the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Phosphoinositide 3-kinase (PI3K)/Akt pathways. This document details the molecular mechanisms of ROS-mediated signaling, presents quantitative data on these interactions, and provides detailed experimental protocols for the study of ROS in a laboratory setting. The guide is intended to be a valuable resource for researchers, scientists, and drug development professionals seeking to deepen their understanding of redox biology and its implications for human health and disease.

Introduction: The Dichotomy of Reactive Oxygen Species

Reactive Oxygen Species (ROS) are a group of highly reactive, oxygen-containing molecules, including the superoxide anion (O₂⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH).[1] While high concentrations of ROS can lead to oxidative stress and cellular damage, physiological levels of ROS function as second messengers in a variety of signaling pathways, a concept known as "oxidative eustress".[3] This dual functionality depends on the concentration, duration, and subcellular location of the ROS species.[4]

The signaling function of ROS is primarily mediated through the reversible oxidation of specific cysteine residues on target proteins, such as protein kinases and phosphatases.[2] This modification can alter the protein's conformation and, consequently, its activity, leading to the activation or inhibition of downstream signaling cascades. The specificity of ROS signaling is achieved through the localized production of ROS by enzymes like NADPH oxidases and the mitochondrial electron transport chain, creating microdomains of high ROS concentration in close proximity to their signaling targets.

Key Signaling Pathways Modulated by ROS

ROS play a pivotal role in regulating several key signaling pathways that are central to cell proliferation, survival, inflammation, and apoptosis. Understanding these interactions is crucial for elucidating the molecular basis of various diseases and for the development of novel therapeutic strategies.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathways are a set of evolutionarily conserved signaling cascades that convert extracellular stimuli into a wide range of cellular responses. There are three major MAPK subfamilies: the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.[5] ROS can activate all three MAPK pathways, although the specific mechanisms and downstream effects can vary.[5][6]

Activation of MAPK pathways by ROS is often initiated by the oxidative inactivation of MAPK phosphatases (MKPs), which are dual-specificity phosphatases that dephosphorylate and inactivate MAPKs.[5][6] The catalytic cysteine in the active site of MKPs is highly susceptible to oxidation by ROS, leading to their inactivation and a sustained activation of MAPKs. Additionally, ROS can directly or indirectly activate upstream kinases in the MAPK cascade, such as apoptosis signal-regulating kinase 1 (ASK1).[7]

ROS-mediated activation of MAPK signaling pathways.

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB family of transcription factors plays a critical role in regulating the immune and inflammatory responses.[8] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.

The role of ROS in NF-κB signaling is complex and can be both activating and inhibitory depending on the cellular context.[9][10] ROS can activate the IKK complex, leading to IκBα degradation and NF-κB activation.[11] This can occur through the oxidative modification of upstream kinases or by the direct oxidation of IKK subunits. However, high levels of ROS can also inhibit NF-κB signaling by oxidizing critical cysteine residues in the DNA-binding domain of NF-κB, preventing it from binding to its target DNA sequences.

Dual role of ROS in the NF-κB signaling pathway.

Phosphoinositide 3-kinase (PI3K)/Akt Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[12] Activation of this pathway is initiated by the recruitment of PI3K to activated receptor tyrosine kinases, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for Akt, which is then phosphorylated and activated by PDK1 and mTORC2.

ROS can both activate and be regulated by the PI3K/Akt pathway.[12] A key mechanism of PI3K/Akt activation by ROS is the oxidative inactivation of the tumor suppressor phosphatase and tensin homolog (PTEN).[13] PTEN is a lipid phosphatase that dephosphorylates PIP3, thereby antagonizing PI3K signaling. The catalytic cysteine of PTEN is susceptible to oxidation by ROS, leading to its inactivation and a subsequent increase in PIP3 levels and Akt activation.[13] Conversely, the PI3K/Akt pathway can also promote ROS production through the activation of NADPH oxidases.[14]

ROS-mediated activation of the PI3K/Akt signaling pathway.

Quantitative Data on ROS-Mediated Cellular Signaling

The cellular response to ROS is highly dependent on their concentration. While low levels of ROS are involved in physiological signaling, higher concentrations can lead to cellular damage and apoptosis. The following tables summarize some of the quantitative data available on the effects of ROS on the MAPK, NF-κB, and PI3K/Akt signaling pathways.

| Signaling Pathway | ROS Species | Concentration | Cellular Effect | Reference |

| MAPK | H₂O₂ | >0.1 mM | JNK activation | [15] |

| H₂O₂ | >0.5 mM | ERK and p38 MAPK activation | [15] | |

| H₂O₂ | 1 µM | Proliferation, persistent ERK1/2 activation | [16] | |

| H₂O₂ | 50 µM | Cell cycle arrest, transient ERK1/2 activation, persistent JNK1/2 activation | [16] | |

| NF-κB | H₂O₂ | Micromolar (µM) concentrations | NF-κB activation in human T cells | [17] |

| H₂O₂ | up to 25 µM | Stimulation of TNF-α induced NF-κB translocation | ||

| H₂O₂ | > 100 µM | Significant NF-κB activation in some cell lines | ||

| PI3K/Akt | H₂O₂ | 0.1 mM | Akt phosphorylation | [10] |

| H₂O₂ | 100 µM | Upregulation of p-Akt expression | [18] | |

| Fe²⁺ | 50 µM | Increased Akt phosphorylation | [5] |

| Target Protein | ROS Species | IC₅₀ | Effect | Reference |

| PTEN | H₂O₂ | 60 ± 23 µM | Inhibition of phosphatase activity | [9] |

| PTP1B | H₂O₂ | ~20 M⁻¹s⁻¹ (rate constant) | Oxidation and inactivation | [19] |

| PP2A | Ellagitannins (induce ROS) | Varies | Inhibition of phosphatase activity | [20] |

Experimental Protocols for the Study of ROS in Cellular Signaling

The accurate measurement of ROS and the analysis of their effects on cellular signaling are essential for research in redox biology. This section provides detailed protocols for some of the most common assays used in this field.

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFDA)

The DCFDA assay is a widely used method for the detection of total intracellular ROS. DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Workflow for the DCFDA assay.

-

Cell Preparation:

-

For adherent cells, seed cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the experiment.

-

For suspension cells, culture cells to a density of approximately 1 x 10⁶ cells/mL.

-

-

Reagent Preparation:

-

Prepare a 1X Assay Buffer by diluting a 10X stock solution with deionized water.

-

Prepare a 20 mM stock solution of DCFDA in DMSO.

-

Immediately before use, prepare a 20 µM working solution of DCFDA by diluting the stock solution in 1X Assay Buffer or serum-free media.

-

-

Staining:

-

For adherent cells, remove the culture medium and wash the cells once with 1X Assay Buffer. Add 100 µL of the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.

-

For suspension cells, pellet the cells by centrifugation and resuspend them in the DCFDA working solution at a concentration of 1 x 10⁶ cells/mL. Incubate for 30 minutes at 37°C, protected from light.

-

-

Treatment:

-

After incubation, remove the DCFDA solution and wash the cells once with 1X Assay Buffer.

-

Add the experimental treatments (e.g., H₂O₂, growth factors) diluted in culture medium or buffer to the cells. Include appropriate controls (e.g., untreated cells, vehicle control, positive control with a known ROS inducer).

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[7]

-

For kinetic assays, measurements can be taken at multiple time points. For endpoint assays, measure the fluorescence after a defined incubation period.

-

Measurement of Mitochondrial Superoxide with MitoSOX Red

MitoSOX Red is a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide to produce a red fluorescent signal.

-

Reagent Preparation:

-

Prepare a 5 mM stock solution of MitoSOX Red in DMSO.

-

Immediately before use, prepare a 5 µM working solution of MitoSOX Red in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺).

-

-

Staining:

-

Culture cells on coverslips or in a 96-well plate.

-

Remove the culture medium and add the MitoSOX Red working solution to the cells.

-

Incubate for 10-30 minutes at 37°C, protected from light.[9]

-

-

Washing and Imaging:

-

Wash the cells three times with warm buffer.

-

Image the cells using a fluorescence microscope with an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm.[21]

-

Western Blot Analysis of Pathway-Specific Protein Phosphorylation

Western blotting is a standard technique to detect changes in the phosphorylation status of specific proteins in a signaling pathway.

-

Cell Treatment and Lysis:

-

Culture and treat cells with ROS-modulating agents as required.

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt, anti-phospho-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., β-actin).

-

Conclusion

The intricate interplay between ROS and cellular signaling pathways is a rapidly evolving field of research. This guide has provided a detailed overview of the role of ROS in the MAPK, NF-κB, and PI3K/Akt pathways, supported by quantitative data and comprehensive experimental protocols. A deeper understanding of these redox-sensitive signaling networks will undoubtedly pave the way for the development of novel therapeutic interventions for a wide range of diseases, from cancer to neurodegenerative disorders. As our knowledge of the "redoxome" expands, so too will our ability to harness the signaling capabilities of ROS for therapeutic benefit.

References

- 1. Redox Regulation of PTEN by Peroxiredoxins [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. sfrbm.org [sfrbm.org]

- 4. ROS: Basic Concepts, Sources, Cellular Signaling, and its Implications in Aging Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhanced Phosphatidylinositol 3-kinase (PI3K)/Akt Signaling Has Pleiotropic Targets in Hippocampal Neurons Exposed to Iron-induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of mitogen-activated protein kinase by H2O2. Role in cell survival following oxidant injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Redox Modulation of PTEN Phosphatase Activity by Hydrogen Peroxide and Bisperoxidovanadium Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | ROS mediated MAPK signaling in abiotic and biotic stress- striking similarities and differences [frontiersin.org]

- 11. redox.fc.ul.pt [redox.fc.ul.pt]

- 12. research.manchester.ac.uk [research.manchester.ac.uk]

- 13. Phosphoinositide 3-Kinase/Akt Signaling and Redox Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein Oxidation Analysis - Creative Proteomics [creative-proteomics.com]

- 15. pnas.org [pnas.org]

- 16. researchgate.net [researchgate.net]

- 17. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phosphoinositide 3-Kinase (PI3K) Reactive Oxygen Species (ROS)-Activated Prodrug in Combination with Anthracycline Impairs PI3K Signaling, Increases DNA Damage Response and Reduces Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Quantitative analysis of redox proteome reveals oxidation-sensitive protein thiols acting in fundamental processes of developmental hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Sources of Mitochondrial Reactive Oxygen Species: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been released today, offering an in-depth exploration of the primary sources of mitochondrial reactive oxygen species (ROS). This whitepaper is an essential resource for researchers, scientists, and drug development professionals dedicated to understanding the intricate role of mitochondria in cellular signaling, oxidative stress, and disease pathogenesis. The guide provides a detailed overview of the key mitochondrial sites of ROS production, presents quantitative data on their relative contributions, and offers meticulous experimental protocols for their measurement.

Mitochondria, the powerhouses of the cell, are also the primary generators of ROS, molecules that play a dual role as both essential signaling messengers and potent agents of cellular damage. A precise understanding of the origins of mitochondrial ROS is paramount for developing targeted therapeutic strategies for a host of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.

This technical guide meticulously dissects the primary sources of mitochondrial ROS, with a particular focus on the electron transport chain (ETC) and key metabolic enzymes.

Primary Sources of Mitochondrial ROS

The generation of ROS within mitochondria is a complex process with multiple contributing sites. The predominant sources are components of the ETC and several key enzymes of mitochondrial metabolism.

Electron Transport Chain (ETC):

The ETC is the major site of mitochondrial ROS production, with Complexes I and III being the principal contributors.[1][2][3][4] Under physiological conditions, a small fraction of electrons can leak from the ETC and prematurely react with molecular oxygen to form superoxide (O₂⁻), the primary mitochondrial ROS.[3]

-

Complex I (NADH:ubiquinone oxidoreductase): This complex is a significant source of superoxide, which is released into the mitochondrial matrix.[1] ROS production at Complex I can occur during both forward and reverse electron transport (RET).[5] RET, a process where electrons flow backward from coenzyme Q to Complex I, is a particularly potent source of superoxide and is implicated in pathological conditions such as ischemia-reperfusion injury.[5]

-

Complex II (Succinate dehydrogenase): While generally considered a lesser contributor than Complexes I and III, Complex II can produce significant amounts of ROS under specific conditions, such as when the coenzyme Q pool is highly reduced.[3][6] The primary site of ROS production in Complex II is the flavin adenine dinucleotide (FAD) binding site.[3]

-

Complex III (Ubiquinol:cytochrome c oxidoreductase): Complex III is another major source of mitochondrial superoxide. The Q-cycle, a process that facilitates electron transfer through this complex, can generate superoxide that is released into both the mitochondrial matrix and the intermembrane space.[1][4]

Other Key Mitochondrial Enzymes:

Beyond the ETC, several other mitochondrial enzymes are recognized as significant sources of ROS.

-

Pyruvate Dehydrogenase (PDH) and α-Ketoglutarate Dehydrogenase (KGDH): These multienzyme complexes, central to the Krebs cycle, can generate superoxide and hydrogen peroxide (H₂O₂).[7][8][9] Studies have shown that under certain conditions, KGDH can be a primary site of ROS production in normally functioning mitochondria.[9] In liver mitochondria, PDH and KGDH have been found to account for up to approximately 45% of the total ROS produced.[10]

-

Other Dehydrogenases: Several other mitochondrial dehydrogenases, including branched-chain α-keto acid dehydrogenase (BCKDH), sn-glycerol-3-phosphate dehydrogenase (G3PDH), and proline dehydrogenase (PRODH), have also been identified as sources of ROS.[10]

Quantitative Comparison of Mitochondrial ROS Sources

The relative contribution of each source to the total mitochondrial ROS pool can vary significantly depending on the metabolic state of the cell, substrate availability, and the presence of pathological conditions. The following table summarizes quantitative data on ROS production from various mitochondrial sources.

| Source | Species/Tissue | Substrate | H₂O₂ Production Rate (pmol/min/mg protein) | Reference |

| α-Ketoglutarate Dehydrogenase (KGDHC) | Rat Brain Mitochondria | α-Ketoglutarate | ~560 (maximum) | [7][8] |

| Rat Brain Mitochondria | α-Ketoglutarate (in the presence of NAD+) | ~70 (minimum) | [7][8] | |

| Pyruvate Dehydrogenase (PDHC) | Rat Brain Mitochondria | Pyruvate | ~330 (maximum) | [7][8] |

| Rat Brain Mitochondria | Pyruvate (in the presence of NAD+) | ~90 (minimum) | [7][8] | |

| Complex I | Bovine Heart Mitochondria | NADH | 42,100 (superoxide) | [11] |

| Complex II | Bovine Heart Submitochondrial Particles | Succinate | ~10,000 (H₂O₂) | [11] |

Signaling Pathways and Experimental Workflows

Mitochondrial ROS are not merely byproducts of metabolism; they are critical signaling molecules that regulate a myriad of cellular processes, including apoptosis and inflammation.

Mitochondrial ROS-Mediated Apoptosis

Increased levels of mitochondrial ROS can trigger the intrinsic apoptotic pathway by inducing mitochondrial outer membrane permeabilization (MOMP).[12] This leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytosol, culminating in the activation of caspases and programmed cell death.[12][13]

Mitochondrial ROS in Inflammatory Signaling

Mitochondrial ROS can act as signaling molecules to activate pro-inflammatory pathways, such as the NF-κB pathway.[14][15] This activation leads to the transcription of genes encoding pro-inflammatory cytokines, thereby propagating an inflammatory response.[14][16]

Experimental Workflow for Mitochondrial ROS Measurement

Experimental Protocols

Accurate measurement of mitochondrial ROS is crucial for understanding their role in health and disease. This guide provides detailed protocols for two widely used assays: the Amplex® Red assay for hydrogen peroxide and the MitoSOX™ Red assay for superoxide.

Protocol 1: Measurement of Mitochondrial Hydrogen Peroxide using Amplex® Red

This assay is a sensitive and specific method for detecting H₂O₂ released from isolated mitochondria.[17]

Materials:

-

Isolated mitochondria

-

Respiration buffer (e.g., MiR05)[18]

-

Amplex® Red reagent (10 mM stock in DMSO)[18]

-

Horseradish peroxidase (HRP) (e.g., 10 U/mL stock)

-

Respiratory substrates (e.g., pyruvate, malate, succinate)

-

96-well microplate (black, clear bottom)

-

Fluorometric microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)[17]

Procedure:

-

Prepare a master mix: In a suitable tube, prepare a master mix containing respiration buffer, Amplex® Red (final concentration 5-10 µM), and HRP (final concentration ~1 U/mL).[19]

-

Add mitochondria: Add isolated mitochondria to the master mix to a final concentration of approximately 0.2 mg/mL.[18]

-

Aliquot to microplate: Immediately aliquot the mixture into the wells of the 96-well plate.

-

Initiate reaction: Add respiratory substrates to the wells to initiate ROS production.

-

Measure fluorescence: Immediately begin measuring the fluorescence signal kinetically at 37°C.

-

Calibration: Generate a standard curve using known concentrations of H₂O₂ to quantify the rate of H₂O₂ production.[18]

Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX™ Red

This assay utilizes a fluorescent probe that selectively targets mitochondria and is oxidized by superoxide to produce a fluorescent signal.[20][21]

Materials:

-

Live cells

-

MitoSOX™ Red reagent (5 mM stock in DMSO)[22]

-

Appropriate cell culture medium or buffer (e.g., HBSS with Ca²⁺/Mg²⁺)[21]

-

Fluorescence microscope or flow cytometer (Excitation: ~510 nm, Emission: ~580 nm)[20][22]

Procedure:

-

Prepare working solution: Dilute the 5 mM MitoSOX™ Red stock solution to a final working concentration of 0.5-5 µM in pre-warmed cell culture medium or buffer.[21][22]

-

Load cells: Remove the culture medium from the cells and add the MitoSOX™ Red working solution.

-

Incubate: Incubate the cells for 10-30 minutes at 37°C, protected from light.[22][23]

-

Wash cells: Gently wash the cells two to three times with pre-warmed buffer to remove excess probe.[22]

-

Image or analyze: Immediately analyze the cells using fluorescence microscopy or flow cytometry to detect the fluorescent signal indicative of superoxide production.

This in-depth technical guide provides a solid foundation for researchers investigating the complex world of mitochondrial ROS. By understanding their sources, signaling roles, and the methods for their detection, the scientific community can continue to make significant strides in developing novel therapies for a wide range of diseases.

References

- 1. Complex I and complex III inhibition specifically increase cytosolic hydrogen peroxide levels without inducing oxidative stress in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Mitochondrial electron transport chain, ROS generation and uncoupling (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of Superoxide Production by Complex III: A Bacterial versus Human Mitochondrial Comparative Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Control of mitochondrial superoxide production by reverse electron transport at complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondrial complex I ROS production and redox signaling in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondrial α-Ketoglutarate Dehydrogenase Complex Generates Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. Mitochondrial alpha-ketoglutarate dehydrogenase complex generates reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Formation of reactive oxygen species by human and bacterial pyruvate and 2-oxoglutarate dehydrogenase multienzyme complexes reconstituted from recombinant components - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Mitochondrial reactive oxygen species in cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mitochondrial Oxidative Stress and “Mito-Inflammation”: Actors in the Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. rupress.org [rupress.org]

- 17. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 18. drexel.edu [drexel.edu]

- 19. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 2.6. Mitochondrial Superoxide Staining Assay [bio-protocol.org]

- 21. apexbt.com [apexbt.com]

- 22. tools.thermofisher.com [tools.thermofisher.com]

- 23. An ex vivo Approach to Assess Mitochondrial ROS by Flow Cytometry in AAV-tagged Astrocytes in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Studying Oxidative Stress Pathways with a Prototypical Keap1-Nrf2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a prototypical small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction, herein referred to as "ROS-IN-1," as a tool for studying oxidative stress pathways. The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress, making it a key target for therapeutic intervention in a variety of diseases.[1][2][3] This document outlines the inhibitor's mechanism of action, presents quantitative data on its activity, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction to Oxidative Stress and the Keap1-Nrf2 Pathway

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as byproducts of normal cellular metabolism.[4][5] Under physiological conditions, ROS function as signaling molecules in various cellular processes.[6][7][8] However, an imbalance between ROS production and the cell's ability to detoxify these reactive intermediates leads to oxidative stress.[3][9] Oxidative stress can cause damage to lipids, proteins, and DNA, and is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][3][5]

The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response.[1][3] Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and subsequent proteasomal degradation. In response to oxidative stress, reactive cysteines within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[10] This stabilizes Nrf2, allowing it to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.[2]

This compound: A Prototypical Inhibitor of the Keap1-Nrf2 Interaction

This compound is a conceptual, representative small molecule designed to directly inhibit the protein-protein interaction (PPI) between Keap1 and Nrf2. By binding to the Nrf2-binding pocket of Keap1, this compound prevents the sequestration and degradation of Nrf2, thereby mimicking the cellular response to oxidative stress and leading to the upregulation of ARE-dependent genes. This makes this compound a valuable tool for investigating the therapeutic potential of Nrf2 activation.

Mechanism of Action

This compound acts as a direct, non-covalent inhibitor of the Keap1-Nrf2 interaction.[1] It competitively binds to the Kelch domain of Keap1, the same domain that recognizes the "ETGE" motif of Nrf2. This binding event physically blocks the association of Nrf2 with Keap1, leading to the stabilization and nuclear accumulation of Nrf2. Consequently, Nrf2 can activate the transcription of its target genes, which include enzymes involved in antioxidant defense and detoxification.

Quantitative Data for this compound

The following tables summarize the hypothetical quantitative data for this compound, representing typical values for a potent Keap1-Nrf2 inhibitor.

| Parameter | Value | Assay |

| IC50 (Keap1-Nrf2 Interaction) | 25 nM | Homogeneous Time-Resolved Fluorescence (HTRF) |

| Binding Affinity (Kd) | 50 nM | Surface Plasmon Resonance (SPR) |

| Cellular EC50 (ARE-Luciferase) | 150 nM | ARE-Luciferase Reporter Assay in A549 cells |

| Target Engagement (Cellular) | 300 nM | Cellular Thermal Shift Assay (CETSA) |

Table 1: In Vitro and Cellular Activity of this compound. This table provides a summary of the key potency and binding metrics for the prototypical inhibitor.

| Target Gene | Fold Induction (mRNA) | Fold Induction (Protein) | Cell Line | Treatment Condition |

| NQO1 | 8-fold | 6-fold | HaCaT | 500 nM this compound for 24 hours |

| HMOX1 | 12-fold | 9-fold | MCF7 | 500 nM this compound for 24 hours |

| GCLC | 5-fold | 4-fold | A549 | 500 nM this compound for 24 hours |

Table 2: Induction of Nrf2 Target Genes by this compound. This table illustrates the downstream effects of Keap1-Nrf2 inhibition on the expression of key antioxidant and detoxification enzymes.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Keap1-Nrf2 Interaction

This assay quantitatively measures the inhibition of the Keap1-Nrf2 interaction in a high-throughput format.

Materials:

-

Recombinant His-tagged Keap1-Kelch domain

-

GST-tagged Nrf2 peptide (containing the ETGE motif)

-

Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)

-

Anti-GST antibody conjugated to a FRET acceptor (e.g., d2)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 2 µL of the compound dilutions to the wells of a 384-well plate.

-

Add 2 µL of a solution containing the His-Keap1 and GST-Nrf2 proteins to each well.

-

Incubate for 30 minutes at room temperature.

-

Add 2 µL of a solution containing the anti-His and anti-GST antibodies.

-

Incubate for 1 hour at room temperature, protected from light.

-

Measure the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot the data against the compound concentration to determine the IC50 value.

Protocol 2: ARE-Luciferase Reporter Gene Assay

This cell-based assay measures the activation of the Nrf2 pathway by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.

Materials:

-

A human cell line (e.g., A549) stably transfected with an ARE-luciferase reporter construct.

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.

-

This compound

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

White, opaque 96-well cell culture plates.

-

Luminometer

Procedure:

-

Seed the ARE-luciferase reporter cells in a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium and add 100 µL of the compound dilutions to the cells.

-

Incubate for 24 hours at 37°C in a CO2 incubator.

-

Remove the medium and add 100 µL of luciferase assay reagent to each well.

-

Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.

-

Measure the luminescence using a luminometer.

-

Plot the luminescence signal against the compound concentration to determine the EC50 value.

Protocol 3: Western Blot Analysis of Nrf2 and Downstream Targets

This technique is used to detect and quantify the protein levels of Nrf2 and its target genes (e.g., NQO1, HMOX1).

Materials:

-

Cell line of interest (e.g., HaCaT)

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against Nrf2, NQO1, HMOX1, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and add ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes a common method to quantify intracellular ROS levels using a fluorescent probe.[11]

Materials:

-

Cell line of interest

-

This compound or a known ROS inducer (e.g., H2O2)

-

2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) fluorescent probe

-

Phosphate-buffered saline (PBS)

-

Black, clear-bottom 96-well plates

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with this compound or a positive control for the desired time.

-

Wash the cells with PBS.

-

Load the cells with 10 µM H2DCFDA in PBS and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.

Figure 1: The Keap1-Nrf2 signaling pathway and the mechanism of this compound.

Figure 2: Experimental workflow for characterizing Keap1-Nrf2 inhibitors.

Figure 3: Logic diagram of the cellular response to oxidative stress.

References

- 1. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Keap1-Nrf2 pathway: promising therapeutic target to counteract ROS-mediated damage in cancers and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Reactive oxygen species - Wikipedia [en.wikipedia.org]

- 6. ROS: Basic Concepts, Sources, Cellular Signaling, and its Implications in Aging Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactive Oxygen Species: Role in Pathophysiology, and Mechanism of Endogenous and Dietary Antioxidants during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of reactive oxygen species in cell signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reactive oxygen species in biological systems: Pathways, associated diseases, and potential inhibitors—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]

A Technical Guide to the Efficacy of ROS-Targeted Inhibition in Oncology

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Oxygen Species (ROS) are critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1][2][3] However, dysregulation of ROS homeostasis is a hallmark of various pathologies, most notably cancer, where elevated ROS levels can drive oncogenic signaling and promote tumor progression.[3][4] This has led to the development of therapeutic strategies aimed at modulating ROS levels or targeting key nodes in ROS-mediated signaling pathways. This technical guide provides a comprehensive overview of the preliminary efficacy of inhibitors targeting these pathways, with a focus on the well-characterized ROS1 proto-oncogene, a key driver in certain cancers. While the specific entity "ROS-IN-1" did not yield targeted results, this guide will focus on the broader and well-documented field of ROS and ROS1 inhibition.

Quantitative Efficacy of ROS1 Inhibitors

The ROS1 proto-oncogene, a receptor tyrosine kinase, has emerged as a significant therapeutic target in non-small cell lung cancer (NSCLC) and other malignancies.[5][6] Several tyrosine kinase inhibitors (TKIs) have demonstrated notable efficacy in patients with ROS1-positive tumors. The following tables summarize key quantitative data from clinical trials of prominent ROS1 inhibitors.

Table 1: Efficacy of Taletrectinib in ROS1-Positive NSCLC [7]

| Patient Cohort | Confirmed Objective Response Rate (cORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DOR) | Intracranial Response Rate |

| TKI-Naïve (TRUST-II) | 85.2% | Not Reached | Not Reached | 66.7% |

| TKI-Pretreated (TRUST-II) | 61.7% | 11.8 months | 19.4 months | 56.3% |

| TKI-Naïve (TRUST-I & II Pooled) | ~89% | 45.6 months | 44.2 months | ~75% |

| TKI-Pretreated (TRUST-I & II Pooled) | 55.6% | 9.7 months | 16.6 months | N/A |

Table 2: Efficacy of Other Notable ROS1 Inhibitors [6][7]

| Inhibitor | Patient Cohort | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DOR) |

| Crizotinib | TKI-Naïve | ~70-80% | ~19.2 months | N/A |

| Entrectinib | TKI-Naïve | ~77% | ~19 months | 12.6 months |

| Repotrectinib | TKI-Naïve | 79% | 35.7 months | 34.1 months |

| Repotrectinib | TKI-Pretreated | 38% | 9.0 months | 14.8 months |

| Zidesamtinib (NVL-520) | TKI-Pretreated (G2032R mutation) | 78% | N/A | N/A |

| Zidesamtinib (NVL-520) | TKI-Pretreated (CNS metastases) | 73% | N/A | N/A |

Experimental Protocols for Assessing ROS Levels

The evaluation of ROS-inhibitor efficacy necessitates robust methods for detecting and quantifying intracellular ROS levels. Below are detailed methodologies for common experimental protocols.

Protocol 1: Flow Cytometry-Based ROS Detection

This protocol provides a general guideline for measuring ROS in suspension and adherent cells using a fluorescent probe.[8][9]

Materials:

-

Cells of interest (e.g., Jurkat for suspension, HeLa for adherent)

-

Appropriate cell culture media

-

Phosphate Buffered Saline (PBS), pH 7.4

-

ROS Assay Buffer

-

ROS Label (e.g., H2DCFDA), 1000X stock

-

ROS Inducer (optional, as a positive control), 250X stock

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Culture cells to a density of approximately 3 x 10^4 cells per condition. Ensure adherent cells are sub-confluent.

-

For suspension cells, harvest by centrifugation at 300 x g for 5 minutes.

-

For adherent cells, detach using trypsin, quench with media, and harvest by centrifugation.

-

-

Labeling:

-

Resuspend cell pellets in culture media containing a 1X final concentration of the ROS Label.

-

Incubate for 30-45 minutes at 37°C, protected from light.

-

-

Treatment (Optional):

-

After labeling, cells can be treated with the test compound (e.g., a ROS inhibitor) or a ROS inducer.

-

For ROS induction as a positive control, treat cells with a 1X final concentration of the ROS Inducer for 1 hour.

-

-

Data Acquisition:

-

Wash the cells with ROS Assay Buffer.

-

Resuspend cells in an appropriate buffer for flow cytometry.

-

Analyze the fluorescence on a flow cytometer, typically in the FL-1 channel (Ex/Em = 495/529 nm for DCF).

-

Establish forward and side scatter gates to exclude debris and aggregates.

-

Protocol 2: Microplate Assay for ROS Detection

This method is suitable for higher throughput screening of compounds affecting ROS levels.[10]

Materials:

-

96-well microplates (black or clear)

-

Adherent or suspension cells

-

Phenol red-free complete media

-

ROS probe (e.g., H2DCFDA)

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding:

-

For adherent cells, seed at a density to achieve 70-80% confluency on the day of the experiment (e.g., 2.5 x 10^4 cells/well). Allow to adhere overnight.

-

For suspension cells, use approximately 1.5 x 10^5 cells per well.

-

-

Labeling:

-

Wash adherent cells with ROS Assay Buffer. For suspension cells, pellet and wash with PBS.

-

Add 100 µL of 1X ROS Label in ROS Assay Buffer to each well.

-

Incubate for 45 minutes at 37°C in the dark.

-

-

Treatment and Measurement:

-

After incubation, treat the cells with the test compounds.

-

Measure fluorescence at Ex/Em = 495/529 nm in endpoint mode.

-

Determine the change in fluorescence after subtracting the background.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in ROS signaling and the experimental procedures to study them is crucial for a deeper understanding.

ROS1 Signaling Pathway

The ROS1 receptor tyrosine kinase activates several downstream pathways that are critical for cell proliferation, survival, and growth.[5][11]

Caption: Simplified ROS1 signaling cascade.

General Workflow for ROS Inhibition Assay

The following diagram illustrates a typical experimental workflow for assessing the efficacy of a ROS inhibitor.

Caption: Experimental workflow for ROS inhibition analysis.

References

- 1. ROS: Basic Concepts, Sources, Cellular Signaling, and its Implications in Aging Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ROS and ROS-Mediated Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactive oxygen species - Wikipedia [en.wikipedia.org]

- 4. ROS Function in Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ROS1 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]

- 6. Current treatment and novel insights regarding ROS1‐targeted therapy in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. assaygenie.com [assaygenie.com]

- 9. abcam.cn [abcam.cn]

- 10. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization [bio-protocol.org]

- 11. creative-diagnostics.com [creative-diagnostics.com]

In Vitro Characterization of ROS-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of ROS-IN-1, a known mitochondrial Reactive Oxygen Species (ROS) inhibitor. The document outlines its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its evaluation. Visual representations of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its cellular effects.

Introduction to this compound

This compound is a chemical probe identified as an inhibitor of mitochondrial ROS production.[1] Mitochondria are the primary source of endogenous ROS, which are natural byproducts of cellular respiration. While ROS play a role in normal cell signaling, their overproduction can lead to oxidative stress, a condition implicated in a variety of pathological states. By specifically targeting mitochondrial ROS, this compound serves as a valuable tool for studying the role of mitochondrial oxidative stress in cellular processes and disease models.

Quantitative Data Summary

The available quantitative data for the in vitro activity of this compound is currently limited. The primary reported activity is its ability to reduce ROS production.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Notes |

| Reduction in ROS Production | 25.1% | Not Specified | This value represents the observed decrease in ROS levels upon treatment with this compound. The specific concentration and assay conditions were not detailed in the available literature.[1] |

Mechanism of Action

This compound functions by directly inhibiting the production of reactive oxygen species within the mitochondria. The precise molecular target within the mitochondrial electron transport chain has not been publicly disclosed. The general mechanism of mitochondrial ROS inhibitors involves interference with electron flow, thereby reducing the leakage of electrons that leads to the formation of superoxide radicals.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments relevant to the characterization of mitochondrial ROS inhibitors like this compound.

Mitochondrial ROS Production Assay (General Protocol)

This protocol describes a common method to quantify mitochondrial ROS production using a fluorescent probe.

Objective: To measure the inhibitory effect of this compound on mitochondrial ROS production in live cells.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

This compound

-

MitoSOX™ Red mitochondrial superoxide indicator (or similar fluorescent probe)

-

Phosphate-buffered saline (PBS)

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that allows for optimal growth and analysis. Allow cells to adhere and grow overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the compound for the desired period (e.g., 1-24 hours).

-

Probe Loading: Prepare a working solution of MitoSOX™ Red in a suitable buffer (e.g., HBSS or PBS) according to the manufacturer's instructions.

-

Staining: Remove the compound-containing medium and wash the cells once with warm PBS. Add the MitoSOX™ Red working solution to each well and incubate for 10-30 minutes at 37°C, protected from light.

-

Washing: Remove the staining solution and wash the cells gently with warm PBS.

-

Fluorescence Measurement: Add warm PBS or culture medium to each well. Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths for the chosen probe (for MitoSOX™ Red, Ex/Em ~510/580 nm). Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.

-

Data Analysis: Background subtract the fluorescence readings. Normalize the fluorescence intensity of the treated wells to the vehicle control wells. Calculate the percentage of ROS inhibition for each concentration of this compound.

Cellular Viability Assay (General Protocol)

Objective: To assess the cytotoxicity of this compound.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Resazurin-based assay reagent (e.g., alamarBlue™) or MTT reagent

-

96-well plates

-

Spectrophotometer or fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat cells with a range of concentrations of this compound.

-